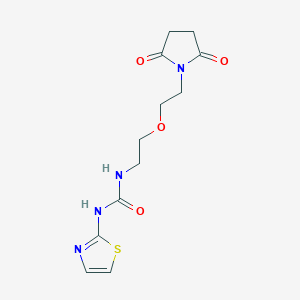

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea

Description

This compound is a urea derivative featuring a thiazole ring and a 2,5-dioxopyrrolidin-1-yl moiety connected via an ethoxyethyl linker. The 2,5-dioxopyrrolidin-1-yl group enhances electrophilicity, facilitating conjugation with biomolecules (e.g., in prodrug design or targeted delivery systems) . The ethoxyethyl spacer improves solubility and modulates pharmacokinetic properties compared to shorter linkers.

Properties

IUPAC Name |

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c17-9-1-2-10(18)16(9)5-7-20-6-3-13-11(19)15-12-14-4-8-21-12/h4,8H,1-3,5-7H2,(H2,13,14,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKCNNSHXBATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, the thiazole-containing amine reacts with an appropriate isocyanate.

Attachment of the Pyrrolidinone Moiety: The final step involves the attachment of the 2,5-dioxopyrrolidin-1-yl group through an ether linkage. This can be achieved by reacting the intermediate with a suitable alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The urea linkage can be reduced to form amines using reducing agents such as lithium aluminum hydride.

Substitution: The ether linkage can undergo nucleophilic substitution reactions, where the leaving group is replaced by a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Biological Studies: The compound can be used to study the interaction of thiazole-containing molecules with biological targets.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(thiazol-2-yl)urea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring and urea linkage are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Urea Moieties

Reactivity and Stability

- The 2,5-dioxopyrrolidin-1-yl group in the target compound confers higher electrophilicity than analogues with 5-oxopyrrolidine or hydroxymethyl groups, enabling efficient NHS ester-mediated bioconjugation .

Research Findings and Gaps

- Bioactivity Data : While analogues like pyrazolylureas and triazine hybrids show antimicrobial/anticancer activity , the target compound’s specific bioactivity remains uncharacterized in the provided evidence.

- Stability : Urea bonds in the target compound are prone to hydrolysis under acidic conditions, similar to other ureas .

Notes

- Applications: Potential use in drug delivery (via NHS-ester conjugation) or as kinase inhibitors (leveraging thiazole’s affinity for ATP-binding pockets).

- Limitations : Lack of in vivo data and comparative pharmacokinetic studies with analogues.

- Future Directions : Structure-activity relationship (SAR) studies to optimize the ethoxyethyl linker length and evaluate dioxopyrrolidinyl’s role in target engagement.

Q & A

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1: Formation of the thiazole-urea core via coupling of thiazol-2-amine with an isocyanate derivative under anhydrous conditions (e.g., toluene or CHCl₃ as solvents, reflux for 1–2 hours) .

- Step 2: Introduction of the dioxopyrrolidinyl-ethoxy-ethyl side chain through alkylation or nucleophilic substitution, often using a bromoethyl intermediate .

- Purification: Recrystallization from ethanol-acetic acid mixtures or chromatography for higher purity .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent connectivity and urea/thiazole moieties (e.g., NH peaks at δ 9.5–10.5 ppm, thiazole C-S signals at ~150 ppm) .

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea group) .

- Mass Spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Enzyme Inhibition Assays: Target-specific assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric readouts .

- Receptor Binding Studies: Radioligand displacement assays to evaluate affinity for receptors like GPCRs or tyrosine kinases .

- Cytotoxicity Screening: MTT assays on cancer cell lines to identify potential therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of key synthetic intermediates?

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps, while toluene reduces side reactions in cyclization .

- Catalyst Screening: Palladium catalysts (e.g., Pd/C) improve coupling efficiency in heterocyclic systems .

- Temperature Control: Reflux at 80–100°C balances reaction rate and decomposition risks for heat-sensitive intermediates .

Q. What strategies are effective for analyzing discrepancies in biological activity data across studies?

- Structural-Activity Comparison: Compare analogs (e.g., thiophene vs. phenyl substituents) to isolate electronic or steric effects (see table below) .

- Assay Standardization: Use internal controls (e.g., reference inhibitors) and replicate experiments to minimize variability .

- Computational Modeling: Molecular docking to predict binding modes and explain potency differences .

| Analog | Structural Variation | Activity Shift |

|---|---|---|

| Thiophene-substituted derivative | Electron-rich heterocycle | 2× higher kinase inhibition |

| Phenyl-substituted derivative | Hydrophobic substituent | Reduced solubility, lower IC₅₀ |

Q. How does the electronic configuration of substituents influence reactivity in urea-based reactions?

- Electron-Withdrawing Groups (EWGs): Enhance urea’s electrophilicity, accelerating nucleophilic attacks (e.g., dioxopyrrolidinyl increases electrophilicity at the carbonyl) .

- Thiazole Ring Effects: The thiazole’s π-deficient nature directs regioselectivity in cross-coupling reactions .

- Steric Hindrance: Bulky substituents on the ethoxyethyl chain may reduce accessibility for enzyme binding .

Q. What computational methods are suitable for predicting interactions with biological targets?

- Molecular Dynamics (MD): Simulate ligand-receptor binding stability over time (e.g., urea H-bonding with catalytic lysine residues) .

- Density Functional Theory (DFT): Calculate charge distribution to identify reactive sites (e.g., electrophilic carbonyl carbons) .

- QSAR Modeling: Corrogate substituent properties (e.g., logP, polar surface area) with bioactivity data to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.